(R,S)-homoaromaline hydrochloride
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Overview
Description
(R,S)-homoaromaline hydrochloride is a chiral compound that exists as a racemic mixture of its enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-homoaromaline hydrochloride typically involves the use of chiral separation techniques. One common method starts with the use of cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material. Through chiral separation, substitution, and salification reactions, high-purity this compound can be obtained . The reaction conditions often involve the use of specific reagents and solvents to ensure the desired enantiomeric purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-performance liquid chromatography (HPLC) for purification, and ensuring safety and cost-effectiveness in the production process . The process is designed to meet the demands of large-scale production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(R,S)-homoaromaline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(R,S)-homoaromaline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of (R,S)-homoaromaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- ®-homoaromaline hydrochloride
- (S)-homoaromaline hydrochloride
- Other chiral amines with similar structures
Uniqueness
(R,S)-homoaromaline hydrochloride is unique due to its racemic nature, which allows it to exhibit properties of both enantiomers. This can be advantageous in certain applications where the presence of both enantiomers is beneficial .
Properties
Molecular Formula |
C37H40N2O6 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1S,14R)-6,20,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)17-23-8-11-30(41-3)32(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 |
InChI Key |
YJRWQNIRFXVBRB-URLMMPGGSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Origin of Product |
United States |
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